2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H16BrN3O4S2 and its molecular weight is 530.41. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on existing literature.
The molecular formula of the compound is C21H16BrN3O3S, with a molar mass of approximately 502.404 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with a bromophenyl group and a benzo[dioxin] moiety, which may contribute to its bioactivity.
Property | Value |
---|---|
Molecular Formula | C21H16BrN3O3S |
Molar Mass | 502.404 g/mol |
CAS Number | 379237-32-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the condensation of appropriate thioketones and amines. For example, the synthesis may start with the formation of thienopyrimidine derivatives through a series of condensation reactions under controlled conditions. The details of these reactions can be found in various synthetic methodologies documented in chemical literature .
Antitumor Activity
Research indicates that thienopyrimidine derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. In one study, it was demonstrated to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antiviral Properties
Similar compounds within the thienopyrimidine class have been reported to possess antiviral activities against herpesviruses. Preliminary studies suggest that this compound may also exhibit such properties, potentially acting by inhibiting viral replication mechanisms .
Enzyme Inhibition
The compound's structure suggests potential activity against specific enzymes involved in critical metabolic pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition could lead to therapeutic applications in treating diseases related to rapid cell division.
Case Studies
Several case studies have examined the biological effects of similar thienopyrimidine derivatives:
-
Case Study 1: Antitumor Efficacy
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Method : Treatment with varying concentrations of the compound over 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Case Study 2: Antiviral Activity
- Objective : To assess the antiviral activity against HSV.
- Method : In vitro assays using infected cell cultures.
- Results : The compound demonstrated a dose-dependent reduction in viral load.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4S2/c23-13-1-4-15(5-2-13)26-21(28)20-16(7-10-31-20)25-22(26)32-12-19(27)24-14-3-6-17-18(11-14)30-9-8-29-17/h1-7,10-11H,8-9,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVLGGBWQPFNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Br)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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